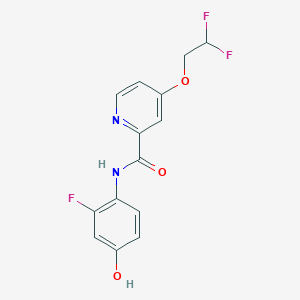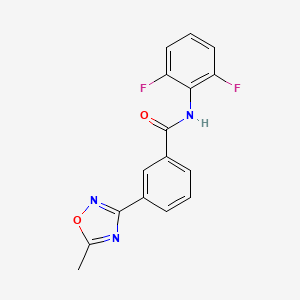
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate, also known as FMDC, is a chemical compound with potential applications in the field of scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential as a therapeutic agent in various diseases.
作用機序
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases. Additionally, it has been found to activate the Nrf2-ARE pathway, which plays a key role in reducing oxidative stress and inflammation. This compound also modulates the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid absorption. It is also metabolized quickly, with a half-life of approximately 3 hours. In animal studies, this compound has been found to have low toxicity and no significant adverse effects on vital organs such as the liver and kidneys.
実験室実験の利点と制限
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening assays. However, its use in certain experiments may be limited by its solubility and potential for non-specific binding.
将来の方向性
There are several potential future directions for research on (4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent in neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. This compound has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. This compound has several advantages for use in lab experiments, including its high purity and stability. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 4-fluoro-3-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then reacted with methyl iodide and potassium carbonate to yield this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(4-fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-6-10(4-5-12(8)14)18-13(17)11-7-16(3)15-9(11)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIJGPXNIMTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CN(N=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)

![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)

![1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7663023.png)
![5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7663030.png)
![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)


